4-Azidophenacyl bromide
CAS No.: 57018-46-9
VCID: VC0013498
Molecular Formula: C8H6BrN3O
Molecular Weight: 240.06 g/mol
* For research use only. Not for human or veterinary use.
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Description | 4-Azidophenacyl bromide is a chemical compound with the molecular formula C8H6BrN3O and a molecular weight of 240.06 . It is also known by other names, including 1-(4-azidophenyl)-2-bromoethanone . The compound typically appears as a pale yellow solid or off-white crystalline solid . It has a melting point of 64-65°C . 4-Azidophenacyl bromide is light, temperature, and moisture sensitive and should be stored at 2-8°C . Proper safety precautions should be taken when handling 4-azidophenacyl bromide, as organic azides are potentially explosive substances . This compound is a versatile, photoactive, heterobifunctional cross-linking reagent . It is useful for investigating the active sites of sulfhydryl enzymes, especially those with a reactive cysteine residue at the active site . Initial reactions typically couple to sulfhydryl groups in the pH range of 7.0-8.0, with secondary bonding occurring during UV irradiation (250 nm) via reactive nitrene . The latter bonding is rapid and non-specific . 4-Azidophenacyl bromide is also used to study the nature of the ribosomal binding site of E. coli tRNAVal . A similar compound is 1-Azidoacetophenone, which is used in the synthesis of 4-Azidophenacyl bromide . |
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CAS No. | 57018-46-9 |
Product Name | 4-Azidophenacyl bromide |
Molecular Formula | C8H6BrN3O |
Molecular Weight | 240.06 g/mol |
IUPAC Name | 1-(4-azidophenyl)-2-bromoethanone |
Standard InChI | InChI=1S/C8H6BrN3O/c9-5-8(13)6-1-3-7(4-2-6)11-12-10/h1-4H,5H2 |
Standard InChIKey | LZJPDRANSVSGOR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-] |
Canonical SMILES | C1=CC(=CC=C1C(=O)CBr)N=[N+]=[N-] |
Synonyms | 4-azidophenacyl bromide 4-azidophenacylbromide APA bromide p-azidophenacyl bromide |
PubChem Compound | 92627 |
Last Modified | Sep 14 2023 |
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